molecular formula C13H9BrCl2O B2874372 4-Bromobenzyl-(2,4-dichlorophenyl)ether CAS No. 1271678-96-6

4-Bromobenzyl-(2,4-dichlorophenyl)ether

Cat. No.: B2874372
CAS No.: 1271678-96-6
M. Wt: 332.02
InChI Key: BEZRPCXXOSWFOO-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(2,4-dichlorophenyl)ether is an organic compound characterized by the presence of bromine, benzyl, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzyl-(2,4-dichlorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl-(2,4-dichlorophenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromobenzyl-(2,4-dichlorophenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,4-dichlorophenyl)ether involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 4-Bromobenzyl-(2,5-dichlorophenyl)ether
  • 4-Bromobenzyl-(3,4-dichlorophenyl)ether
  • 4-Bromobenzyl-(2,4-difluorophenyl)ether

Comparison: 4-Bromobenzyl-(2,4-dichlorophenyl)ether is unique due to the specific positioning of the bromine and dichlorophenyl groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,4-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZRPCXXOSWFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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